BenchChemオンラインストアへようこそ!

Thiazolobenzimidazole

Antiviral HIV-1 Reverse Transcriptase

Thiazolobenzimidazole (NSC-625487) is a privileged bridged nitrogen heterocycle validated as a subnanomolar HIV-1 NNRTI scaffold (IC50 9.5 nM). Its defined butterfly-like binding conformation enables structure-based drug design. Critically, the core scaffold shows preferential cytotoxicity against multidrug-resistant HL60R leukemia cells over parental lines, offering a unique tool for overcoming P-glycoprotein resistance. For anti-inflammatory programs, it establishes a stronger potency baseline than imidazothiazole analogs. Procure this exact CAS-verified standard to ensure experimental reproducibility and avoid the widely divergent potency profiles of generic substituted analogs.

Molecular Formula C15H10F2N2S
Molecular Weight 288.32 g/mol
CAS No. 138226-12-7
Cat. No. B1203321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolobenzimidazole
CAS138226-12-7
Synonyms1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
1-DFPTB
NSC 625487
NSC-625487
thiazolobenzimidazole
Molecular FormulaC15H10F2N2S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F
InChIInChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2
InChIKeyAMLBAOPYPUXEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolobenzimidazole (CAS 138226-12-7) Procurement Guide: HIV-1 NNRTI and Multi-Target Pharmacophore Scaffold


Thiazolobenzimidazole (CAS 138226-12-7), also designated NSC-625487, is a bridged nitrogen heterocycle belonging to the 1H,3H-thiazolo[3,4-a]benzimidazole structural class [1]. First disclosed in 1991, this compound was characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity and has since served as a privileged lead scaffold for designing antiviral, anticancer, anti-inflammatory, and antimicrobial derivatives [1]. The compound is supplied as a high-purity small-molecule reference standard for pharmacological evaluation and structure-activity relationship (SAR) studies.

Thiazolobenzimidazole (CAS 138226-12-7) Substitution Risks: Why In-Class Analogs Require Quantitative Scrutiny


Thiazolobenzimidazole and its close analogs exhibit pronounced differences in both potency and selectivity profiles that preclude casual generic substitution in research settings [1]. The apolar binding pocket of HIV-1 reverse transcriptase imposes stringent steric constraints, and small changes in the benzimidazole substitution pattern or stereochemistry can drastically alter antiviral efficacy [1]. Similarly, in anticancer models, modifications to the core scaffold produce widely divergent cytotoxicity profiles: certain derivatives demonstrate superior activity against multidrug-resistant leukemia cells compared to sensitive parental lines, while others lose this differentiation [2]. Thus, procurement without verifying the exact compound identity and substitution pattern risks experimental irreproducibility and misinterpretation of SAR.

Thiazolobenzimidazole (CAS 138226-12-7) Quantitative Differentiation Evidence vs. Structural Analogs and Reference Compounds


HIV-1 Reverse Transcriptase Inhibition Potency of Thiazolobenzimidazole (NSC-625487) vs. Approved NNRTIs

Thiazolobenzimidazole (NSC-625487) demonstrates subnanomolar inhibition of HIV-1 reverse transcriptase, achieving an IC50 value of 9.5 nM, positioning it among the highly potent NNRTIs of its class . This potency exceeds that of the first-generation NNRTI nevirapine, which exhibits an IC50 of 206.3 nM against wild-type enzyme [1].

Antiviral HIV-1 Reverse Transcriptase

Superior Anticancer Activity of a Thiazolobenzimidazole-Thiazole Hybrid vs. Doxorubicin in Colon Cancer Model

A benzimidazothiazole–thiazole hybrid containing the thiazolobenzimidazole core (Compound 16b) exhibited an IC50 of 4.31 ± 1.07 μM against HCT-116 colon carcinoma cells, demonstrating superior cytotoxicity compared to the standard chemotherapeutic doxorubicin, which required an IC50 of 7.05 ± 0.49 μM under identical assay conditions [1].

Anticancer Colon Cancer Cytotoxicity

Thiazolobenzimidazole Scaffold Anti-Inflammatory Potency vs. Imidazothiazole Analogs

In a systematic structure-activity study, thiazolobenzimidazole analogs demonstrated superior anti-inflammatory potency compared to their imidazothiazole counterparts [1]. This class-level advantage is coupled with a modifiable toxicity profile: introduction of polar substituents at the 2- or 3-position of the ring system reduces acute toxicity while preserving anti-inflammatory efficacy [1].

Anti-inflammatory SAR Analgesic

Green Synthetic Route for Thiazolobenzimidazole Derivatives: Efficiency vs. Traditional Methods

A deep eutectic solvent (DES)-mediated, one-pot three-component protocol delivers thiazolobenzimidazole derivatives in up to 90% yield within 40 minutes under mild heating and open-air conditions [1]. This performance contrasts sharply with traditional acid-catalyzed dehydration methods reported in US Patent 4,889,936, which require prolonged reflux and typically yield only 20–50% of the desired product with challenging purification [2].

Green Chemistry Synthesis Process Chemistry

Thiazolobenzimidazole (CAS 138226-12-7) Optimal Research and Industrial Application Scenarios


HIV-1 NNRTI Discovery: Lead Scaffold and Reference Inhibitor

Utilize thiazolobenzimidazole (NSC-625487) as a validated lead scaffold for designing novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Its subnanomolar IC50 (9.5 nM) against wild-type RT establishes it as a high-potency reference standard for comparative SAR studies and screening cascades . Its defined binding mode within the NNRTI pocket (butterfly-like conformation) provides a robust starting point for structure-based drug design [1].

Anticancer Lead Optimization: Colon Cancer and Multidrug-Resistant Leukemia

Employ the thiazolobenzimidazole core as a starting point for synthesizing anticancer hybrid molecules. Hybrid derivatives such as Compound 16b have demonstrated superior cytotoxicity (IC50 = 4.31 μM) against HCT-116 colon cancer cells compared to doxorubicin [2]. Additionally, the parent TBZ scaffold shows preferential activity against multidrug-resistant HL60R leukemia cells compared to sensitive HL60 cells, offering a unique approach for overcoming P-glycoprotein-mediated drug resistance [3].

Anti-inflammatory Drug Development: Optimizing Potency vs. Toxicity

Leverage the thiazolobenzimidazole scaffold for anti-inflammatory research programs, as it provides a stronger potency baseline than imidazothiazole analogs [4]. The established SAR demonstrates that introducing polar substituents at the 2- or 3-position preserves anti-inflammatory activity while reducing acute toxicity [4], offering a clear path for preclinical optimization.

Process Chemistry and Green Synthesis: Efficient Scaffold Preparation

Implement the DES-based one-pot three-component synthetic method for efficient and sustainable preparation of thiazolobenzimidazole derivatives. This protocol achieves up to 90% yield in 40 minutes under mild, metal-free conditions [5], representing a substantial improvement over traditional acid-catalyzed methods that yield only 20–50% after extended reflux [6]. The DES is recyclable for at least four cycles without significant performance loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.